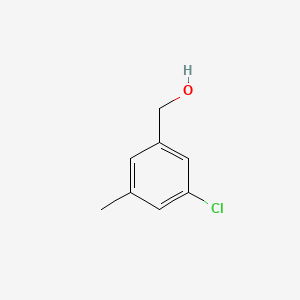

(3-Chloro-5-methylphenyl)methanol

Vue d'ensemble

Description

(3-Chloro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylbenzyl alcohol. One common method is the reaction of 5-methylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve the use of catalysts to improve the efficiency of the chlorination process.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Chloro-5-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.

Reduction: Formation of 3-chloro-5-methyltoluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Precursor for Other Compounds

(3-Chloro-5-methylphenyl)methanol serves as a precursor in the synthesis of various chemical compounds. Notably, it can be converted into 3-chloro-5-methylphenylisocyanate through a series of reactions involving reduction and chlorination processes. This is significant in the production of optical separating agents used in polysaccharides .

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of biologically active molecules. For instance, it can be involved in the creation of intermediates for pharmaceutical compounds, enhancing the development of drugs with specific therapeutic effects. Its chlorinated structure may impart unique properties that are beneficial in medicinal chemistry .

Pharmacological Research

Biological Activity Studies

Research has indicated that compounds related to this compound exhibit various pharmacological activities. For example, studies on structurally similar compounds have shown potential anti-inflammatory and anti-cancer properties. The exploration of these activities often involves comprehensive profiling using advanced techniques like mass spectrometry and chromatography .

Case Study: Herbal Medicine Interaction

A study involving traditional herbal medicines highlighted how complex interactions between multiple compounds can influence pharmacological outcomes. Although not directly involving this compound, it underscores the importance of understanding such compounds' roles within larger chemical systems .

Environmental Applications

Contaminant Analysis

this compound has been studied as part of environmental monitoring efforts to assess organic contaminants in water systems. Its presence and behavior in contaminated water samples provide insights into pollution sources and the effectiveness of remediation strategies. For instance, methods like solid-phase extraction have been employed to analyze its concentrations alongside other volatile organic compounds .

Regulatory Studies

The compound's environmental impact has also been evaluated within regulatory frameworks aimed at managing chemical safety and pollution control. Research findings contribute to understanding how such compounds interact with ecosystems and inform guidelines for safe usage .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of (3-Chloro-5-methylphenyl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

3-Chlorobenzyl alcohol: Similar structure but lacks the methyl group.

5-Methylbenzyl alcohol: Similar structure but lacks the chlorine atom.

3-Chloro-4-methylphenylmethanol: Similar structure with the methyl group at the fourth position.

Uniqueness: (3-Chloro-5-methylphenyl)methanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

(3-Chloro-5-methylphenyl)methanol, with the molecular formula CHClO, is an organic compound that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by a benzene ring substituted with a chlorine atom at the meta position and a methyl group at the para position. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the hydroxyl group (-OH) makes it susceptible to oxidation to form corresponding aldehydes or carboxylic acids, while the chlorine atom can be replaced by other nucleophiles in substitution reactions.

In biological systems, this compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The unique positioning of the chlorine and methyl groups influences its reactivity and binding affinity, which is critical for its pharmacological effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives. For instance, derivatives have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), implicating efflux mechanisms in their mode of action . The compound's structural similarity to known antimicrobial agents suggests potential applications in treating resistant bacterial strains.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways associated with tumor growth .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammatory markers in cellular models, suggesting its potential role in managing inflammatory diseases . The compound's ability to modulate cytokine production may contribute to its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against MRSA, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Activity : In a preclinical study involving A549 lung cancer cells, treatment with derivatives of this compound resulted in a significant reduction in cell viability, with IC values ranging from 10 to 20 µM. The compounds induced apoptosis via caspase activation pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chlorobenzyl alcohol | Lacks methyl group | Moderate antibacterial activity |

| 5-Methylbenzyl alcohol | Lacks chlorine atom | Lower anticancer activity |

| 3-Chloro-4-methylphenylmethanol | Methyl group at different position | Varies; less studied |

This table highlights how slight modifications in substituents can significantly alter biological activities.

Propriétés

IUPAC Name |

(3-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMISYWXDRZVKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.